molecular formula C16H11Cl2NO3S B5236424 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

Cat. No. B5236424
M. Wt: 368.2 g/mol
InChI Key: VCKWUMGKJALCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and material science. This compound is also known as DTT or Dithiothreitol and is commonly used as a reducing agent in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one involves its ability to act as a reducing agent, which helps to scavenge free radicals and prevent oxidative damage. It also inhibits the activity of various enzymes and transcription factors involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one can exert various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress, inflammation, and apoptosis, while also improving glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one in lab experiments is its ability to act as a reducing agent, which can help to prevent oxidative damage and improve the accuracy of experimental results. However, its use may also be limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are numerous potential future directions for research involving 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one. These include further studies on its potential applications in medicine, agriculture, and material science, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of new and improved synthesis methods for this compound, as well as the exploration of its potential use as a catalyst or as a component in new materials.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one involves the reaction of 3,4-dichlorobenzaldehyde with 2-(1,3-benzodioxol-5-yl)thioacetic acid in the presence of a catalyst such as sodium methoxide or sodium hydroxide. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-11-3-2-10(6-12(11)18)19-15(20)7-23-16(19)9-1-4-13-14(5-9)22-8-21-13/h1-6,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWUMGKJALCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.